molecular formula C10H21ClN2O3 B13503180 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

Cat. No.: B13503180
M. Wt: 252.74 g/mol
InChI Key: HKUDXONMNKONLU-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a butanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride typically involves the reaction of 1-(2-hydroxyethyl)piperazine with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: Another piperazine derivative with similar structural features.

    1-(2-Hydroxyethyl)piperazine: A simpler compound with a hydroxyethyl group attached to the piperazine ring.

    N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): A related compound with an ethanesulfonic acid moiety.

Uniqueness

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride is unique due to the presence of the butanoic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-2-9(10(14)15)12-5-3-11(4-6-12)7-8-13;/h9,13H,2-8H2,1H3,(H,14,15);1H

InChI Key

HKUDXONMNKONLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCO.Cl

Origin of Product

United States

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